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For Researchers, Scientists, and Drug Development Professionals

Introduction
δ-Undecalactone (delta-undecalactone) is a naturally occurring and synthetically produced

lactone that is a valuable component in the flavor and fragrance industry.[1][2] It is

characterized by its creamy, fatty, coconut, and fruity (peach-like) aroma and taste profile.[3]

This lactone is found in a variety of natural sources, including fruits like peaches and

blackberries, as well as in dairy products such as milk and butter.[4][5] Its versatile sensory

profile makes it a key ingredient in the formulation of a wide range of food flavors, particularly in

dairy, fruit, and baked good applications, as well as in fragrances to impart creamy and fruity

notes.[2][6]

This document provides detailed application notes and experimental protocols for the use of δ-

undecalactone in flavor and fragrance chemistry, intended for researchers, scientists, and

professionals in drug development who may encounter this molecule in their work.

Physicochemical Properties and Quantitative Data
A thorough understanding of the physicochemical properties of δ-undecalactone is essential for

its effective application.
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Property Value Reference(s)

Chemical Name
6-Hexyltetrahydro-2H-pyran-2-

one
[7]

Synonyms

Undecano-1,5-lactone, 5-

Hydroxyundecanoic acid δ-

lactone

[5]

CAS Number 710-04-3 [6]

FEMA Number 3294

Molecular Formula C₁₁H₂₀O₂ [6]

Molecular Weight 184.28 g/mol

Appearance Colorless to pale yellow liquid [5]

Odor Profile
Creamy, fatty, coconut, fruity,

peach, waxy
[3][4]

Taste Profile Creamy, milky, peach notes [3]

Boiling Point 152-155 °C at 10.5 mmHg [4]

Density 0.958 - 0.969 g/mL at 25 °C

Refractive Index 1.457 - 1.461 at 20°C [6]

Solubility
Soluble in alcohol and fixed

oils; insoluble in water
[8]

Natural Occurrence and Concentration in Food Products
δ-Undecalactone has been identified and quantified in various food products. The following

table summarizes some of the reported concentrations.
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Food Product Concentration Range Reference(s)

Butter 0.1 - 0.5 ppm [9]

Coconut Meat Minor component [9]

Spray-dried Skim Milk Present [9]

Aged Wagyu Beef Contributes to flavor [9]

Apple, Blackberry, Cream,

Grape Brandy, Melon, Milk,

Rum, Whiskey, Wine, Wheat

Bread

Naturally found [5]

Experimental Protocols
Protocol 1: Chemical Synthesis of δ-Undecalactone via
Baeyer-Villiger Oxidation
This protocol describes the synthesis of δ-undecalactone from 2-hexylcyclopentanone through

a Baeyer-Villiger oxidation, a common method for producing lactones from cyclic ketones.[10]

[11]

Objective: To synthesize δ-undecalactone by oxidizing 2-hexylcyclopentanone.

Materials:

2-hexylcyclopentanone

meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid

Dichloromethane (DCM) or other suitable aprotic solvent

Saturated sodium bicarbonate solution

Saturated sodium sulfite solution

Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Hexane and ethyl acetate for chromatography

Procedure:

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-hexylcyclopentanone in

dichloromethane. Place the flask in an ice bath and begin stirring.

Addition of Oxidant: Slowly add a solution of m-CPBA in dichloromethane to the stirred

solution of the ketone. The addition should be dropwise to maintain a low reaction

temperature and control the exothermic reaction.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or gas chromatography (GC) until the starting material is consumed.

Work-up:

Quench the reaction by adding a saturated solution of sodium sulfite to destroy any

excess peroxy acid.

Wash the organic layer with a saturated solution of sodium bicarbonate to remove the

meta-chlorobenzoic acid byproduct.

Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter to remove the drying agent.

Purification:

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the

crude product.

Purify the crude δ-undecalactone by silica gel column chromatography, eluting with a

gradient of ethyl acetate in hexane.

Characterization: Confirm the identity and purity of the synthesized δ-undecalactone using

techniques such as GC-MS, ¹H NMR, and ¹³C NMR.

Protocol 2: Biocatalytic Production of δ-Undecalactone
using Yarrowia lipolytica
This protocol outlines a general procedure for the microbial production of δ-undecalactone

using the yeast Yarrowia lipolytica, which is known for its ability to produce various lactones

from fatty acid precursors.[5]

Objective: To produce δ-undecalactone through the biotransformation of a suitable fatty acid

precursor by Yarrowia lipolytica.

Materials:

Yarrowia lipolytica strain (e.g., a wild-type or engineered strain)

Yeast extract peptone dextrose (YPD) medium for pre-culture

Production medium containing a suitable carbon source (e.g., glucose), nitrogen source,

mineral salts, and a precursor fatty acid (e.g., undecanoic acid or a related substrate)

Shake flasks or a bioreactor

Incubator shaker
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Centrifuge

Organic solvent for extraction (e.g., ethyl acetate)

Anhydrous sodium sulfate

Rotary evaporator

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

Pre-culture Preparation: Inoculate a single colony of Yarrowia lipolytica into a sterile shake

flask containing YPD medium. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 24-48

hours until a dense culture is obtained.

Production Phase:

Inoculate the production medium in a larger shake flask or a sterilized bioreactor with the

pre-culture (e.g., 5-10% v/v).

Add the precursor fatty acid to the culture. The concentration of the precursor should be

optimized to avoid toxicity to the cells.

Incubate under controlled conditions of temperature (28-30°C), pH, and aeration for 72-

120 hours.

Extraction:

After the fermentation, harvest the cells by centrifugation.

Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction two

to three times.

Combine the organic extracts and dry over anhydrous sodium sulfate.

Analysis and Purification:
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Filter the dried extract and concentrate it using a rotary evaporator.

Analyze the crude extract by GC-MS to identify and quantify the produced δ-

undecalactone.

If necessary, purify the δ-undecalactone from the crude extract using column

chromatography or distillation.

Protocol 3: Sensory Evaluation - Triangle Test
The triangle test is a discriminative sensory analysis method used to determine if a sensory

difference exists between two products.[12]

Objective: To determine if the addition of δ-undecalactone to a product base (e.g., a beverage

or a lotion) results in a perceivable sensory difference.

Materials:

Product base (e.g., unflavored beverage, unscented lotion)

δ-Undecalactone at a specific concentration

Sensory panel of at least 20-30 trained or consumer panelists

Identical sample cups coded with random three-digit numbers

Odor-free room with controlled lighting and temperature

Water for palate cleansing (for flavor evaluation)

Procedure:

Sample Preparation: Prepare two sets of samples: a control (product base only) and a test

sample (product base with δ-undecalactone).

Triangle Setup: For each panelist, present three coded samples. Two of the samples will be

identical (either both control or both test), and one will be different. The order of presentation

should be randomized for each panelist.
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Evaluation:

Instruct the panelists to evaluate the samples from left to right.

Ask them to identify the sample that is different from the other two.

For flavor evaluation, provide water for panelists to rinse their mouths between samples.

Data Analysis:

Count the number of correct identifications.

Use a statistical table for the triangle test (based on the number of panelists) to determine

if the number of correct answers is statistically significant at a chosen confidence level

(e.g., p < 0.05). A significant result indicates that a perceivable difference exists between

the control and test samples.

Signaling Pathways and Experimental Workflows
Olfactory and Gustatory Signaling
The perception of δ-undecalactone involves the activation of specific receptors in the olfactory

and gustatory systems. While the exact olfactory receptors for δ-undecalactone are not yet fully

characterized, lactones are known to interact with a range of olfactory receptors (ORs), which

are G-protein coupled receptors (GPCRs).[13] In the gustatory system, some lactones have

been shown to activate bitter taste receptors (TAS2Rs) and the transient receptor potential

vanilloid 1 (TRPV1) channel, which is also known as the capsaicin receptor.[3][12][14]

Olfactory Pathway
Gustatory/Sensory Pathway

delta-Undecalactone Olfactory Receptor (OR) G_olf Adenylyl Cyclase cAMP CNG Channel Ca2+/Na+ Influx Neuron Depolarization Signal to Brain δ-Undecalactone TRPV1 Channel Bitter Taste Receptor
(e.g., TAS2R46) Ca2+ Influx Gustducin Phospholipase C IP3 Ca2+ Release

from ER Neurotransmitter Release Signal to Brain
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Proposed signaling pathways for δ-undecalactone perception.

Experimental Workflow for Flavor Creation
The creation of a new flavor incorporating δ-undecalactone typically follows a structured

workflow, from initial concept to final application testing.
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Concept

Ingredient Screening
(including δ-undecalactone)

Initial Formulation

Sensory Evaluation
(e.g., Descriptive Analysis)

Reformulation & Optimization

Feedback Loop

Application Testing
(e.g., in beverage, baked good)

If acceptable

Stability Testing

If unstable

Final_Flavor

If stable
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Workflow for flavor creation with δ-undecalactone.
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Stability and Application in Food Processing
The stability of flavor compounds during food processing is a critical factor. While specific data

on the thermal degradation of δ-undecalactone during pasteurization is limited, the general

effects of heat treatment on milk components are well-documented.[15][16] Lactones can be

susceptible to hydrolysis under certain pH and temperature conditions.

Protocol 4: Stability Testing of δ-Undecalactone in a
Food Matrix
This protocol provides a framework for assessing the stability of δ-undecalactone in a liquid

food matrix, such as milk or fruit juice, under simulated pasteurization conditions.

Objective: To quantify the degradation of δ-undecalactone in a food matrix after heat treatment.

Materials:

Food matrix (e.g., milk, fruit juice)

δ-Undecalactone standard solution

Sealed, heat-resistant vials

Water bath or heating block

Ice bath

Extraction solvent (e.g., hexane, diethyl ether)

Internal standard (e.g., a related lactone not present in the sample)

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-

MS)

Procedure:

Sample Preparation: Spike the food matrix with a known concentration of δ-undecalactone

and the internal standard. Aliquot the spiked matrix into the heat-resistant vials and seal
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them.

Heat Treatment:

Prepare a control sample by immediately proceeding to extraction without heating.

Place the other vials in a pre-heated water bath at the desired pasteurization temperature

(e.g., 72°C for HTST simulation).

Remove vials at specific time points (e.g., 0, 15, 30, 60 seconds, and longer intervals if

needed).

Immediately quench the reaction by placing the vials in an ice bath.

Extraction:

Perform a liquid-liquid extraction of the heat-treated samples using a suitable organic

solvent.

Dry the organic extracts over anhydrous sodium sulfate.

Analysis:

Analyze the extracts by GC-FID or GC-MS.

Quantify the concentration of δ-undecalactone at each time point relative to the internal

standard.

Data Analysis: Plot the concentration of δ-undecalactone versus time to determine its

degradation kinetics under the tested conditions.

Conclusion
δ-Undecalactone is a versatile and impactful ingredient in the flavor and fragrance industry. Its

unique sensory properties make it suitable for a wide range of applications. A thorough

understanding of its physicochemical properties, methods of synthesis, sensory perception,

and stability is crucial for its effective use. The protocols and information provided in this

document offer a comprehensive guide for researchers and scientists working with this
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important lactone. Further research into its specific interactions with olfactory receptors and its

stability in various food matrices will continue to expand its application potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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